3,5-Dichloropyrazine-2-carbonitrile

Regioselective synthesis SNAr reaction Nucleophilic aromatic substitution

This heterocyclic building block offers predictable, single-regioisomer product formation due to the 2-cyano group's strong electron-withdrawing effect, reducing costly chromatography. Its differential 3- and 5-chlorine reactivity enables sequential SNAr reactions for unsymmetrical scaffolds. Choose 97-98% purity for reliable results in antiviral and kinase inhibitor discovery.

Molecular Formula C5HCl2N3
Molecular Weight 173.98 g/mol
CAS No. 313339-92-3
Cat. No. B1454708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyrazine-2-carbonitrile
CAS313339-92-3
Molecular FormulaC5HCl2N3
Molecular Weight173.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)Cl)Cl
InChIInChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H
InChIKeySDTCGHLDTSGIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloropyrazine-2-carbonitrile (CAS 313339-92-3) — A Regioselectively Defined Pyrazine Building Block for Pharmaceutical Intermediates


3,5-Dichloropyrazine-2-carbonitrile (CAS: 313339-92-3; MFCD13193460) is a heterocyclic building block consisting of a pyrazine core substituted with chlorine atoms at the 3- and 5-positions and a nitrile group at the 2-position . With a molecular weight of 173.99 g/mol and a consensus log P of 1.36, this compound is primarily used as a key intermediate in the synthesis of antiviral agents, kinase-targeted small molecules, and other nitrogen-containing heterocyclic pharmaceuticals [1]. Commercially available from multiple vendors with purities ranging from 95% to 99.88%, the compound requires storage under inert gas at 2-8°C to maintain stability .

Why 3,5-Dichloropyrazine-2-carbonitrile Cannot Be Substituted with Alternative Dichloropyrazine Isomers


Interchanging 3,5-dichloropyrazine-2-carbonitrile with its positional isomer 3,6-dichloropyrazine-2-carbonitrile, or with mono‑chlorinated analogs such as 3‑chloropyrazine‑2‑carbonitrile or 5‑chloropyrazine‑2‑carbonitrile, is not chemically or procedurally equivalent. The specific 3,5‑chlorination pattern in combination with the 2‑cyano group establishes a defined regiochemical reactivity that governs the site of nucleophilic attack [1]. This regiochemical precision dictates both the identity and purity of the downstream pharmaceutical intermediates. Substitution with the 3,6‑isomer yields an entirely different product profile upon SNAr fluorination, while substitution with mono‑chlorinated analogs eliminates the opportunity for sequential functionalization required in multi‑step syntheses [2].

3,5-Dichloropyrazine-2-carbonitrile: Quantitative Differentiation Evidence Versus Analogous Pyrazine Carbonitriles


Regioselectivity in SNAr Amination: 5-Position Preferential Reactivity Driven by 2-Cyano EWG

3,5-Dichloropyrazine-2-carbonitrile exhibits defined regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. When the 2-position is substituted with a strong electron‑withdrawing cyano group, nucleophilic attack by amines occurs preferentially at the 5‑position over the 3‑position, yielding a single regioisomeric product [1]. This regiochemical preference is not observed in comparators lacking the 2‑cyano group or in symmetrical 3,6‑dichloropyrazine‑2‑carbonitrile, where the two chlorine sites are chemically equivalent and substitution yields a single product without regioselective control [2].

Regioselective synthesis SNAr reaction Nucleophilic aromatic substitution Pyrazine functionalization

Synthesis from Carboxamide Precursor: 65% Isolated Yield via Dehydration

A reproducible synthetic protocol converts 3,5-dichloropyrazine-2-carboxamide to 3,5-dichloropyrazine-2-carbonitrile in 65% isolated yield (2.94 g from 5.0 g starting material) using a straightforward dehydration procedure in acetonitrile followed by column chromatography . This preparative method contrasts with the multi‑step, lower‑yielding sequence required to access the 3,6‑isomer, which involves four successive steps including regioselective chlorination, bromination, Pd‑catalyzed cyanation, and Sandmeyer diazotization/chlorination to achieve a 48% overall yield from 2‑aminopyrazine [1].

Preparative organic synthesis Dehydration reaction Nitrile synthesis Process chemistry

Commercial Purity and Physical Form: Up to 99.88% with Defined Storage Requirements

3,5-Dichloropyrazine-2-carbonitrile is commercially available at purities ranging from 95% to 99.88% across multiple vendors, with the highest specification (99.88%) verified by HPLC . The compound requires storage under inert gas (nitrogen or argon) at 2-8°C to prevent degradation, with a predicted pKa of -8.85 ± 0.10 indicating strong electron‑withdrawing character . In contrast, 3,6-dichloropyrazine-2-carbonitrile (CAS 356783-16-9) is supplied at 98% minimum purity with moisture content ≤0.5% and is reported to be stable at room temperature, reflecting differences in commercial supply chain stability profiles [1].

Chemical procurement Purity specification Quality control Stability

Orthogonal Halogen Substitution Sites for Sequential Functionalization

The 3- and 5‑chlorine substituents in 3,5‑dichloropyrazine‑2‑carbonitrile provide two reactive sites for orthogonal, sequential functionalization. The 5‑chlorine is preferentially displaced in SNAr reactions due to activation by the adjacent 2‑cyano group, while the 3‑chlorine can be retained for subsequent transformations or displaced under different conditions [1]. This dual‑halogen architecture is absent in mono‑chlorinated analogs such as 3‑chloropyrazine‑2‑carbonitrile and 5‑chloropyrazine‑2‑carbonitrile, which offer only a single halogen site and therefore cannot support sequential derivatization strategies .

Sequential derivatization Orthogonal reactivity Halogen exchange Pyrazine elaboration

3,5-Dichloropyrazine-2-carbonitrile: High-Impact Research and Industrial Application Scenarios


Regioselective Synthesis of 5-Substituted Pyrazine Derivatives for Kinase Inhibitor Programs

Employ 3,5-dichloropyrazine-2-carbonitrile as a starting material for the regioselective SNAr installation of amine, alkoxide, or thiolate nucleophiles at the 5‑position. The strong electron‑withdrawing effect of the 2‑cyano group ensures predictable, single‑regioisomer product formation [1], reducing the need for expensive chromatographic separation. This approach is particularly valuable in medicinal chemistry campaigns targeting kinase ATP‑binding pockets, where precise substitution patterns on the pyrazine core are essential for achieving target selectivity.

Orthogonal Elaboration to Complex Heterocyclic Scaffolds via Sequential Halogen Displacement

Leverage the differential reactivity of the 3‑ and 5‑chlorine atoms to execute sequential SNAr reactions: first displace the more reactive 5‑chlorine under mild conditions, then activate and displace the remaining 3‑chlorine in a second step using a different nucleophile [1]. This strategy enables the construction of unsymmetrical, densely functionalized pyrazine scaffolds from a single starting material, streamlining synthetic routes to advanced intermediates for drug discovery .

Building Block for Antiviral Agent Discovery and Development

Incorporate 3,5-dichloropyrazine-2-carbonitrile into antiviral discovery workflows as a core scaffold for generating libraries of pyrazine‑based inhibitors. The compound serves as a direct structural analog of intermediates in established antiviral synthetic pathways and provides a platform for exploring structure‑activity relationships across influenza, coronavirus, and other RNA virus targets [2]. Its commercial availability at high purity (up to 99.88%) supports rapid hit‑to‑lead progression without requiring in‑house purification .

High-Yield Preparative Synthesis for Laboratory and Pilot Scale Operations

For laboratories requiring gram‑to‑kilogram quantities, the carboxamide dehydration route to 3,5-dichloropyrazine-2-carbonitrile offers a practical, high‑yielding (65%) single‑step procedure with straightforward work‑up and column chromatographic purification . This method compares favorably to more complex multi‑step sequences required for alternative dichloropyrazine isomers, reducing both labor and reagent costs for in‑house preparation [3].

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